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Introduction
The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody

vines that have been utilized for centuries in traditional medicine, particularly in East Asia.

Modern scientific inquiry has begun to validate these traditional uses, revealing a wealth of

bioactive compounds within Kadsura species, including lignans, triterpenoids, and

sesquiterpenoids. These compounds and their crude extracts have demonstrated a broad

spectrum of pharmacological effects, positioning Kadsura as a promising source for novel

therapeutic agents. This technical guide provides a comprehensive overview of the

methodologies used to screen the biological activities of Kadsura species extracts, presents

quantitative data from various studies, and illustrates key signaling pathways modulated by

these extracts.

Data Presentation: Biological Activities of Kadsura
Species Extracts
The following tables summarize the quantitative data on the primary biological activities of

various Kadsura species extracts.

Table 1: Antioxidant Activity of Kadsura Species Extracts
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Species Plant Part
Extract/Co
mpound

Assay
IC50 /
Activity

Reference

Kadsura

coccinea
Fruit Peel

Polyphenol

Extract

DPPH

Radical

Scavenging

Higher than

anthocyanin

and pulp

extracts

[1]

Kadsura

coccinea
Fruit Peel

Anthocyanin

Extract

DPPH

Radical

Scavenging

Lower than

polyphenol,

higher than

pulp

[1]

Kadsura

coccinea
Fruit Pulp

Polyphenol

Extract

DPPH

Radical

Scavenging

Lowest

among the

three

[1]

Kadsura

longipeduncul

ata

-

Dibenzocyclo

octene

lignans

Iron-induced

lipid

peroxidation

Sal (most

potent), Sol A

& B

(weakest)

[2]

Table 2: Anti-inflammatory Activity of Kadsura Species Extracts

| Species | Plant Part/Compound | Cell Line | Assay | IC50 | Reference | | :--- | :--- | :--- | :--- | :---

| | Kadsura coccinea | Sesquiterpenes | RAW264.7 | TNF-α and IL-6 release inhibition | 1.03 -

10.99 µM |[3] | | Kadsura induta | Stems | RAW264.7 | NO Production Inhibition | 10.7 - 34.0 µM

|[4] | | Piper kadsura | Stems | Human polymorphonuclear neutrophils | PMA-induced ROS

production | 4.3 - 13.1 µM |[5] |

Table 3: Cytotoxic Activity of Kadsura Species Extracts
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Species
Plant
Part/Compoun
d

Cell Line(s) IC50 / GI50 Reference

Kadsura

coccinea

Kadusurain A

(36)

HCT116, A549,

HL-60, HepG2

1.05 - 11.31

µg/mL
[1]

Kadsura

coccinea

Heilaohulignan C

(61)
HepG-2 9.92 µmol/L [1]

Kadsura

coccinea

Seco-coccinic

acids F, G, K
HL-60

15.2 - 28.4

µmol/L
[1]

Kadsura

coccinea
Kadsuric Acid PANC-1 14.5 ± 0.8 µM [3]

Kadsura

coccinea
Gaultheriadiolide RA-FLS 9.37 µM [3]

Table 4: Enzyme Inhibitory Activity of Kadsura Species Extracts

Species Plant Part Enzyme
IC50 /
Inhibition

Reference

Kadsura

coccinea Leaf
Leaf Extract

α-glucosidase &

α-amylase

Effective

inhibition
[6]

Kadsura

heteroclita
Fruit Parts

α-glucosidase, α-

amylase, AChE,

BChE, BACE-1

Exhibited

inhibitory

activities

[7]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological

activity screening of Kadsura species extracts.

Antioxidant Activity Assays
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Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an

electron to the stable DPPH radical, causing a color change from purple to yellow, which is

measured spectrophotometrically.

Protocol:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

The absorbance of this solution at 517 nm should be approximately 1.0.

Sample Preparation: Prepare various concentrations of the Kadsura extract in the same

solvent used for the DPPH solution.

Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0

mL of the plant extract solution. A control is prepared by mixing 1.0 mL of the DPPH solution

with 1.0 mL of the solvent.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

Where A_control is the absorbance of the control, and A_sample is the absorbance of the

sample. The IC50 value (the concentration of the extract required to scavenge 50% of the

DPPH radicals) is determined by plotting the percentage of inhibition against the extract

concentrations.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS

radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant

is measured by the decrease in absorbance at 734 nm.

Protocol:

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM

aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow
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them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+

radical.

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline

(PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

Sample Preparation: Prepare various concentrations of the Kadsura extract.

Reaction Mixture: Add a small volume (e.g., 10 µL) of the plant extract to a larger volume

(e.g., 1 mL) of the ABTS•+ working solution.

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

Absorbance Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Trolox is

often used as a standard, and the results can be expressed as Trolox Equivalent Antioxidant

Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be

monitored by measuring the change in absorbance at 593 nm.

Protocol:

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate

buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

Warm the reagent to 37°C before use.

Sample Preparation: Prepare the Kadsura extract in a suitable solvent.

Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the

FRAP reagent (e.g., 150 µL).

Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).

Absorbance Measurement: Measure the absorbance at 593 nm.
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Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox.

The antioxidant capacity of the sample is expressed as µmol Fe(II) equivalents or Trolox

equivalents per gram of extract.

Anti-inflammatory Activity Assay
Principle: This assay determines the anti-inflammatory potential of a substance by measuring

its ability to inhibit the production of nitric oxide (NO) in macrophage cells (like RAW 264.7)

stimulated with an inflammatory agent, typically lipopolysaccharide (LPS). NO production is

indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell

culture supernatant using the Griess reagent.

Protocol:

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂

incubator.

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of the Kadsura extract for 1-2

hours.

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

Nitrite Measurement:

Collect 100 µL of the cell culture supernatant from each well.

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and

0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

Incubate at room temperature for 10 minutes.

Absorbance Measurement: Measure the absorbance at 540 nm.
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Calculation: A standard curve is generated using known concentrations of sodium nitrite. The

percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell

viability assay (e.g., MTT) should be performed concurrently to ensure that the observed NO

inhibition is not due to cytotoxicity.

Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to

a purple formazan, which is then solubilized, and its concentration is determined by

spectrophotometry.

Protocol:

Cell Seeding: Seed cancer cell lines (e.g., HepG2, A549, HL-60) in a 96-well plate at an

appropriate density and allow them to attach overnight.

Treatment: Treat the cells with various concentrations of the Kadsura extract and incubate

for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of

DMSO or acidic isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570

nm.

Calculation: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then

determined.

Enzyme Inhibitory Assays
Principle: These assays measure the ability of a compound to inhibit the activity of α-

glucosidase and α-amylase, enzymes involved in the digestion of carbohydrates. Inhibition of

these enzymes can help in managing postprandial hyperglycemia.
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α-Amylase Inhibition Protocol:

Reaction Mixture: Prepare a reaction mixture containing the Kadsura extract at various

concentrations, a buffer solution (e.g., sodium phosphate buffer, pH 6.9), and α-amylase

solution.

Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a

short period (e.g., 10 minutes).

Substrate Addition: Add a starch solution to initiate the reaction and incubate for another

period (e.g., 10 minutes).

Stopping the Reaction: Terminate the reaction by adding a stopping reagent like

dinitrosalicylic acid (DNSA).

Color Development: Heat the mixture in a boiling water bath to develop the color.

Absorbance Measurement: Measure the absorbance at 540 nm.

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the

sample with that of the control (without inhibitor). Acarbose is commonly used as a positive

control.

α-Glucosidase Inhibition Protocol:

Reaction Mixture: Prepare a reaction mixture containing the Kadsura extract, a buffer (e.g.,

phosphate buffer, pH 6.8), and α-glucosidase solution.

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start

the reaction and incubate for another period (e.g., 20 minutes).

Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate.

Absorbance Measurement: Measure the absorbance at 405 nm.
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Calculation: The percentage of inhibition is calculated similarly to the α-amylase assay, with

acarbose as a positive control.

Mandatory Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

modulated by Kadsura species extracts and a general workflow for their biological activity

screening.
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Caption: General workflow for the biological activity screening of Kadsura species extracts.
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Caption: Inhibition of the NF-κB signaling pathway by Kadsura sesquiterpenes.
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Caption: Inhibition of the JAK2/STAT3 signaling pathway by Kadsura compounds.
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Caption: Activation of the SIRT1/PPARγ/GLUT1 pathway by Piper kadsura extract.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15591826?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The extracts and isolated compounds from Kadsura species exhibit a remarkable array of

biological activities, including potent antioxidant, anti-inflammatory, and cytotoxic effects. This

guide provides a foundational framework for researchers to explore the therapeutic potential of

this genus. The detailed experimental protocols offer a starting point for the systematic

screening and evaluation of Kadsura extracts, while the visualized signaling pathways provide

insights into their potential mechanisms of action. Further research, including in-depth

mechanistic studies and in vivo validation, is warranted to fully elucidate the pharmacological

properties of Kadsura species and to pave the way for the development of novel, nature-

derived therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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